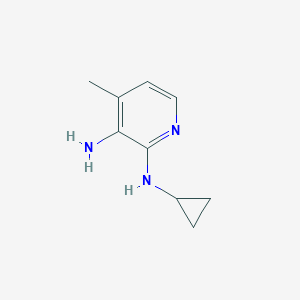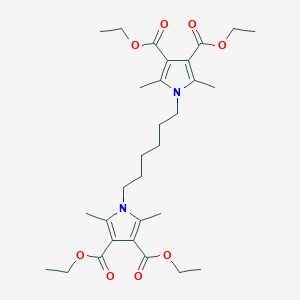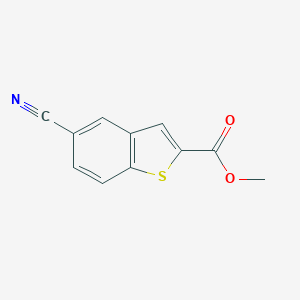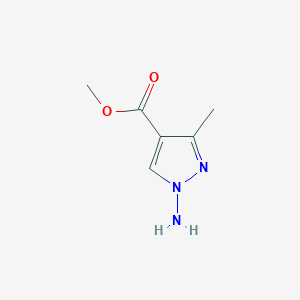
methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized through various methods and has shown promising results in scientific studies. In
Mechanism Of Action
The mechanism of action of methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in inflammation and pain. In addition, it has been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical And Physiological Effects
Methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. In addition, it has been reported to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate in lab experiments is its potential as a drug delivery system due to its ability to cross the blood-brain barrier. Another advantage is its reported anti-inflammatory, anti-cancer, and anti-tumor properties. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a drug candidate.
Future Directions
There are several future directions for research on methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate. One direction is to further investigate its mechanism of action to better understand its potential as a drug candidate. Another direction is to explore its potential as a drug delivery system for the treatment of neurological disorders. In addition, further studies could investigate its potential as an anti-cancer agent and its use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate is a compound that has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been synthesized through various methods and has been reported to have anti-inflammatory, anti-cancer, and anti-tumor properties. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of COX-2 and induce apoptosis in cancer cells. Further research is needed to better understand its potential as a drug candidate and drug delivery system.
Synthesis Methods
Methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate can be synthesized through various methods, including the reaction of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by the addition of methyl iodide. Another method involves the reaction of 1-methyl-3-oxo-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by the addition of methyl iodide. Both methods have been reported to yield high purity products.
Scientific Research Applications
Methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to have anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, it has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
CAS RN |
150017-50-8 |
|---|---|
Product Name |
methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate |
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 1-amino-3-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-4-5(6(10)11-2)3-9(7)8-4/h3H,7H2,1-2H3 |
InChI Key |
LXYAIJRGLMQPBV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)OC)N |
Canonical SMILES |
CC1=NN(C=C1C(=O)OC)N |
synonyms |
1H-Pyrazole-4-carboxylicacid,1-amino-3-methyl-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



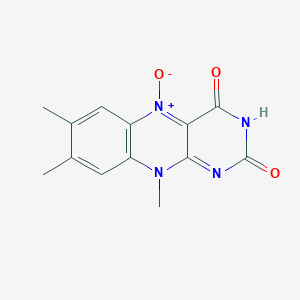
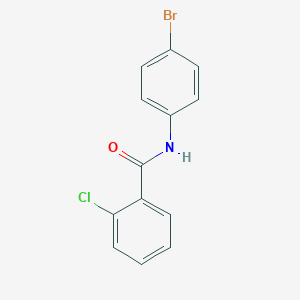
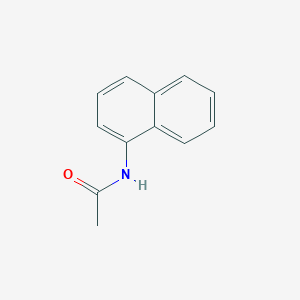
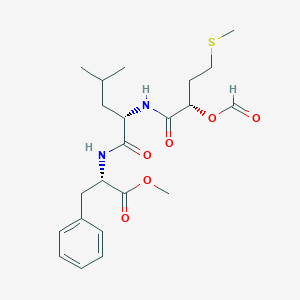
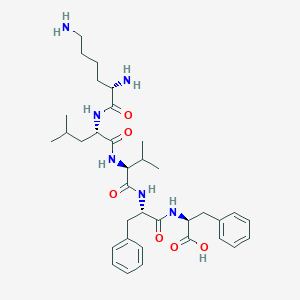
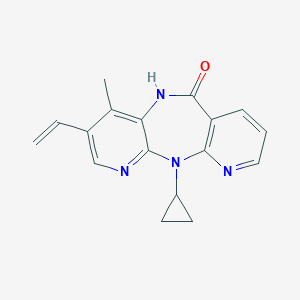
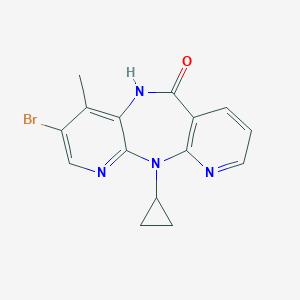
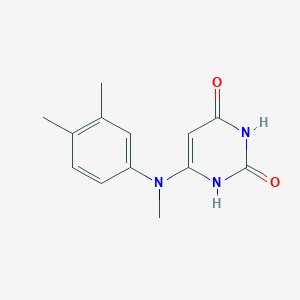
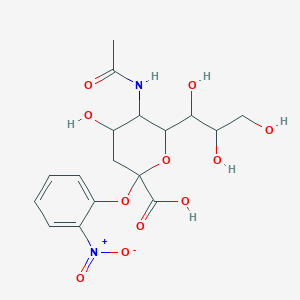
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
